5-Bromothiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromothiophene-2-carboxylic acid and its derivatives can be achieved through various chemical reactions, including Suzuki cross-coupling reactions. A study conducted by Rasool et al. (2020) demonstrates a facile synthesis route for thiophene-based derivatives from 5-Bromothiophene-2-carboxylic acid, highlighting its utility in generating compounds with good spasmolytic effects (Rasool et al., 2020).
Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2-carboxylic acid derivatives has been extensively analyzed through various spectroscopic techniques. For instance, Sharma et al. (2022) conducted a crystal structure analysis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, offering insight into their structural characteristics and potential as antifungal and antibacterial agents (Sharma et al., 2022).
Scientific Research Applications
Synthesis and Chemical Studies
5-Bromothiophene-2-carboxylic acid has been involved in various synthetic pathways and chemical studies. For instance, it has been used in the carbonation of dianions to yield carboxy heteroarylacetic acids, which are crucial in the synthesis of medical compounds like aminopterins. These compounds have shown promise in anti-inflammatory effects, as demonstrated in mouse models for diseases such as rheumatoid arthritis (Degraw et al., 1997).
Biological and Pharmacological Research
5-Bromothiophene-2-carboxylic acid derivatives have been studied for their biological and pharmacological effects. For example, the synthesis and evaluation of novel phenylalkyloxiranecarboxylic acid derivatives, which are structurally related to 5-Bromothiophene-2-carboxylic acid, have shown remarkable blood glucose-lowering activities in animal models, suggesting potential applications in diabetes treatment (Eistetter & Wolf, 1982).
Metabolomic and Enzymatic Studies
In metabolomic research, compounds similar to 5-Bromothiophene-2-carboxylic acid have been utilized as derivatization agents for LC-MS-based investigations, aiding in the elucidation of metabolic pathways related to various diseases (Lu, Yao, & Chen, 2013). Moreover, its structural analogs have been employed in studying enzyme inhibitory effects, which is fundamental in understanding and developing treatments for conditions like 5-oxoprolinuria (van der Werf et al., 1973).
Safety And Hazards
5-Bromothiophene-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
5-Bromothiophene-2-carboxylic acid may be used in the preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester, sulphonyl-tetrafluorophenyl (STP) esters, and new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . This suggests potential future directions in the development of new compounds for various applications.
properties
IUPAC Name |
5-bromothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZPSUDTMGBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325113 | |
Record name | 5-Bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-carboxylic acid | |
CAS RN |
7311-63-9 | |
Record name | 5-Bromo-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7311-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 408675 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromothiophene-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.